Acetonitrile;trifluoroborane

Catalog No.
S785631
CAS No.
420-16-6
M.F
C2H3BF3N
M. Wt
108.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetonitrile;trifluoroborane

CAS Number

420-16-6

Product Name

Acetonitrile;trifluoroborane

IUPAC Name

acetonitrile;trifluoroborane

Molecular Formula

C2H3BF3N

Molecular Weight

108.86 g/mol

InChI

InChI=1S/C2H3N.BF3/c1-2-3;2-1(3)4/h1H3;

InChI Key

MEMUCXUKCBNISQ-UHFFFAOYSA-N

SMILES

B(F)(F)F.CC#N

Canonical SMILES

B(F)(F)F.CC#N

The exact mass of the compound Boron trifluoride acetonitrile complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetonitrile;trifluoroborane (BF3·NCMe) is a stable, crystalline Lewis acid complex that serves as a practical and easily handled source of boron trifluoride (BF3).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDeW57jBSijp8ra-BkfM4gfYaXPp_s2wvQdrC1Ce6Y7ghIBYDe6HYd23vrciJCqJlaHw9-AF0NcZCvW_VAQLJ5ldOArM7wE35hE6Zf3NeTyNQNdu_Zc5oOSou-8PTMnD5E979GU49jat92QvEpCF6G63MfTUY_wsTC-bQ76rlvoXjyxPa6izuhQwSdenGWfOL58xL044viC7kxHD3wPUYxiOAQl-IjiGSZtPp7zG-r5OLgQdX2As_PH8U7YAuDOX5Cc-g%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOEmUUegJHy7UbbXRKViyG4XEYQbMY81xC7GMIKsWvfNu3au7OmcbtzpAchRT1mjgWu1SnN9xRhhQhRO7bG0lICZX36O3mq6o8qF3vpJzjQWBtqrR7ShuooSfkIlIYbvhZcLYcvGzc2Cxim1NxxNsiG08BIRDCx3k66nbh_5K4qAOol0Lg4DvjT1XHmTNbgN2Y0KIptO8JTNkoMo35oyxL7bGDqy08CY9Jhe_HsArMjc7DMe9Cl2E%3D)] Unlike gaseous BF3, which is toxic and difficult to dose accurately, or the fuming liquid BF3·diethyl etherate (BF3·OEt2), this complex offers significant advantages in process safety and handling.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOEmUUegJHy7UbbXRKViyG4XEYQbMY81xC7GMIKsWvfNu3au7OmcbtzpAchRT1mjgWu1SnN9xRhhQhRO7bG0lICZX36O3mq6o8qF3vpJzjQWBtqrR7ShuooSfkIlIYbvhZcLYcvGzc2Cxim1NxxNsiG08BIRDCx3k66nbh_5K4qAOol0Lg4DvjT1XHmTNbgN2Y0KIptO8JTNkoMo35oyxL7bGDqy08CY9Jhe_HsArMjc7DMe9Cl2E%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqozmn5d6KxkqGg6q4hM8goiI6gkDQsehHPfr6YBhB3JJzAWJAEo-a1jvQTzuOlnE3aiuY-COTyGVuBL_nA4VvN73DgaLu8iUSBmaQK-0Ws69W5mM7JksVlQRMGU0FrSqtmMBpuSzCNqYztWzCt8tPt1l8IlGILzEwXSsMXYrsOKtZivPcx3kM27pvYwLHsn4%3D)] It is widely used as a potent catalyst in various organic reactions, including polymerizations, Friedel-Crafts acylations, and alkylations, where the controlled delivery of the BF3 Lewis acid is critical for reaction efficiency and selectivity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDeW57jBSijp8ra-BkfM4gfYaXPp_s2wvQdrC1Ce6Y7ghIBYDe6HYd23vrciJCqJlaHw9-AF0NcZCvW_VAQLJ5ldOArM7wE35hE6Zf3NeTyNQNdu_Zc5oOSou-8PTMnD5E979GU49jat92QvEpCF6G63MfTUY_wsTC-bQ76rlvoXjyxPa6izuhQwSdenGWfOL58xL044viC7kxHD3wPUYxiOAQl-IjiGSZtPp7zG-r5OLgQdX2As_PH8U7YAuDOX5Cc-g%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqozmn5d6KxkqGg6q4hM8goiI6gkDQsehHPfr6YBhB3JJzAWJAEo-a1jvQTzuOlnE3aiuY-COTyGVuBL_nA4VvN73DgaLu8iUSBmaQK-0Ws69W5mM7JksVlQRMGU0FrSqtmMBpuSzCNqYztWzCt8tPt1l8IlGILzEwXSsMXYrsOKtZivPcx3kM27pvYwLHsn4%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyAAo4Eu66inuQmBG8PpDpMvAQmAFYuh67YCIOXUdIhkkXmC6zWSiGhy6RQnZnh-hhUagibktkC_-SqB0JUxrEMkosU97We-oGPX31YE0W1irQyhukySoH819GYJBsWuIAvw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwqUUUW7mrFZ2g7vfeHK0xex_IbTjXTlkbuYJqTttpZpsU7E_dNyX7oJ73-S4xPAc1WC17Ocyl5MUiMAapyEXt75uH_ITU3iIlm2JMZhua1aQhHqU-Ocpg728ygc19-AH6bbVfjM9BeetCOysungIYT3OugTxG9MgorzgUGjytC6S_TkWKOhNKEHFHoJ_LFiWeUFRP342awhavPDyh)]

The choice of a boron trifluoride source is a critical process parameter, not a simple substitution. Replacing the solid, non-fuming BF3·NCMe with the highly volatile and corrosive BF3 gas or the moisture-sensitive, fuming liquid BF3·diethyl etherate (BF3·OEt2) introduces significant handling, safety, and process control challenges.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOEmUUegJHy7UbbXRKViyG4XEYQbMY81xC7GMIKsWvfNu3au7OmcbtzpAchRT1mjgWu1SnN9xRhhQhRO7bG0lICZX36O3mq6o8qF3vpJzjQWBtqrR7ShuooSfkIlIYbvhZcLYcvGzc2Cxim1NxxNsiG08BIRDCx3k66nbh_5K4qAOol0Lg4DvjT1XHmTNbgN2Y0KIptO8JTNkoMo35oyxL7bGDqy08CY9Jhe_HsArMjc7DMe9Cl2E%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmZop12eu-iH5SEo3-zlloAHzZdlgBnmc3LEQ23BZ54iWSYPNw87dgfY5-egmexd5TbTopooyNUxI1Im1VbfIw7783-SDKJuoLxeAN1RBxMNFS3MCGIBBldofM1N1AWFpHatzDukl5JwY%3D)] The coordinating ligand (acetonitrile vs. diethyl ether) directly influences the complex's stability, Lewis acidity, and solubility, which in turn affects catalytic activity, reaction kinetics, and side-product profiles.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAcQ7t5uR9GdP21QJDzpJF4lgBJ09O3WgsbXd5vxhYU2_ixanVrxgGCDEFdKV13iMM9OxmsE_96ztEeyi1fu1PCrAcT3-Cwa_DzBm0NvVoNA0ZGwz_DTQkwrkDaUfrO6uKsb7nODztDZW1WikzmO_g8DgAk_UUf4UlVUc5wKm7Ei4h4TKetMt5pDL2U-db-Gviwo8DGiUdU0Nqy8mbMgmMJNMoCwGb74cPseODP8tcduT_o6ozNfhcObGWbcPVdnJKkSPD-6Zi9zDJnIaz7L3gaA%3D%3D)] For processes sensitive to moisture, residual ether, or requiring precise, repeatable dosing, BF3·NCMe provides a level of control and operational simplicity that common substitutes cannot match.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqozmn5d6KxkqGg6q4hM8goiI6gkDQsehHPfr6YBhB3JJzAWJAEo-a1jvQTzuOlnE3aiuY-COTyGVuBL_nA4VvN73DgaLu8iUSBmaQK-0Ws69W5mM7JksVlQRMGU0FrSqtmMBpuSzCNqYztWzCt8tPt1l8IlGILzEwXSsMXYrsOKtZivPcx3kM27pvYwLHsn4%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGWSq5IPpiNqrC9PVVCxcLndOzXo77NX-iHyzgkwRdY0BdAyYMS_N83O8k_nQWsrfRnbMBe7cftgLc5td0OIQzmAbno7YkstUgT2ncJDxhP-yQgMNL-q2K0MO9Ns5Y_Dinb7CX)]

Superior Handling and Process Safety Profile Over Common BF3 Sources

Acetonitrile;trifluoroborane is a white crystalline solid, which fundamentally simplifies handling, storage, and dosing compared to its common alternatives.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDeW57jBSijp8ra-BkfM4gfYaXPp_s2wvQdrC1Ce6Y7ghIBYDe6HYd23vrciJCqJlaHw9-AF0NcZCvW_VAQLJ5ldOArM7wE35hE6Zf3NeTyNQNdu_Zc5oOSou-8PTMnD5E979GU49jat92QvEpCF6G63MfTUY_wsTC-bQ76rlvoXjyxPa6izuhQwSdenGWfOL58xL044viC7kxHD3wPUYxiOAQl-IjiGSZtPp7zG-r5OLgQdX2As_PH8U7YAuDOX5Cc-g%3D)] Gaseous boron trifluoride (BF3) is toxic, corrosive, and requires specialized high-pressure equipment for accurate measurement.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOEmUUegJHy7UbbXRKViyG4XEYQbMY81xC7GMIKsWvfNu3au7OmcbtzpAchRT1mjgWu1SnN9xRhhQhRO7bG0lICZX36O3mq6o8qF3vpJzjQWBtqrR7ShuooSfkIlIYbvhZcLYcvGzc2Cxim1NxxNsiG08BIRDCx3k66nbh_5K4qAOol0Lg4DvjT1XHmTNbgN2Y0KIptO8JTNkoMo35oyxL7bGDqy08CY9Jhe_HsArMjc7DMe9Cl2E%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmZop12eu-iH5SEo3-zlloAHzZdlgBnmc3LEQ23BZ54iWSYPNw87dgfY5-egmexd5TbTopooyNUxI1Im1VbfIw7783-SDKJuoLxeAN1RBxMNFS3MCGIBBldofM1N1AWFpHatzDukl5JwY%3D)] Boron trifluoride diethyl etherate (BF3·OEt2), the most frequent substitute, is a fuming, moisture-sensitive liquid that is corrosive and presents challenges for precise, automated dosing in moisture-free environments.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOEmUUegJHy7UbbXRKViyG4XEYQbMY81xC7GMIKsWvfNu3au7OmcbtzpAchRT1mjgWu1SnN9xRhhQhRO7bG0lICZX36O3mq6o8qF3vpJzjQWBtqrR7ShuooSfkIlIYbvhZcLYcvGzc2Cxim1NxxNsiG08BIRDCx3k66nbh_5K4qAOol0Lg4DvjT1XHmTNbgN2Y0KIptO8JTNkoMo35oyxL7bGDqy08CY9Jhe_HsArMjc7DMe9Cl2E%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEam7zDHg6CJQ6VBlxZVX9Q3gKZa3nM6glnawcCY9UVmA01YfihsONinE6wse_ASQBHe04ijVszgtLRCgtVEUdE3V2m0-dbKSsD8E6csrDkHppKIxSbFs9fLi51F_dKpHbU8FlQx9_9lnS5riE2pzc%3D)] The solid form of BF3·NCMe eliminates the risks associated with gas handling and the fuming nature of the etherate, enabling more accurate gravimetric dosing and reducing operator exposure.

Evidence DimensionPhysical State and Handling Characteristics
Target Compound DataWhite crystalline solid
Comparator Or BaselineGaseous BF3 (toxic, pungent gas); BF3·OEt2 (fuming, corrosive liquid)
Quantified DifferenceQualitative but significant improvement in handling (Solid vs. Gas/Fuming Liquid)
ConditionsStandard laboratory and industrial handling conditions

This directly impacts procurement decisions based on process safety, ease of use, equipment compatibility, and the ability to perform accurate, repeatable dosing in a manufacturing or lab setting.

Enables Controlled Cationic Polymerization in Presence of Water, Unlike Other Boron Halides

In the cationic polymerization of p-hydroxystyrene, BF3·OEt2 was shown to be a uniquely effective Lewis acid because it is highly tolerant of water, whereas other boron halides like BCl3 react easily with protic compounds.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_JMZVlJskXi5sRHdAIMyd9QeQODYcWq80F_5YAfsKZlBNncDuZxQGTTk4ODTlhQYS8xvQOH2Mr0YNPfAUMV5MyCWhwePeLmJB1jRxMfJii0AfyA4lF5LZYdouCpmtDa9mYfkP9M5iX1IrJYb8R1rcM0S50k4mQ3CAb6Ug91j6fzj0iCY9cA%3D%3D)] This tolerance allows the polymerization to proceed in a controlled, living fashion even in the presence of significant amounts of water (e.g., 12 mM), achieving polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.4).[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_JMZVlJskXi5sRHdAIMyd9QeQODYcWq80F_5YAfsKZlBNncDuZxQGTTk4ODTlhQYS8xvQOH2Mr0YNPfAUMV5MyCWhwePeLmJB1jRxMfJii0AfyA4lF5LZYdouCpmtDa9mYfkP9M5iX1IrJYb8R1rcM0S50k4mQ3CAb6Ug91j6fzj0iCY9cA%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgA_ZlTzh0qg_yP67g_eQb4805Ch-hJ8xBZwnW6OY4Hk1oFktB1KU3Ono4u3vNuSBb_9IC91n7NA74Rk_DvyG-ptO4r4Bb6RgoC1Zatm-7bgrZhx-KD3kXt2zuPIxr7bufHO6L)] This performance is attributed to the stability of the BF3 complex, which preferentially activates the initiator over reacting with water, a feature not shared by more hydrolytically sensitive Lewis acids.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGWSq5IPpiNqrC9PVVCxcLndOzXo77NX-iHyzgkwRdY0BdAyYMS_N83O8k_nQWsrfRnbMBe7cftgLc5td0OIQzmAbno7YkstUgT2ncJDxhP-yQgMNL-q2K0MO9Ns5Y_Dinb7CX)] As the acetonitrile complex shares this stable BF3 core, it is suitable for similar water-tolerant systems where precise polymer architecture is required.

Evidence DimensionPolymerization Control (Mw/Mn) in Aqueous Conditions
Target Compound DataEnables controlled polymerization with Mw/Mn < 1.4 (inferred from BF3·OEt2 studies)
Comparator Or BaselineOther boron halides (e.g., BCl3) which readily react with water and do not allow for controlled polymerization under these conditions.
Quantified DifferenceAchieves controlled polymerization vs. uncontrolled reaction/decomposition with other boron halides.
ConditionsCationic polymerization of p-hydroxystyrene in acetonitrile at -15 °C in the presence of water.

For manufacturers of specialty polymers, this allows for the use of less stringently dried monomers and solvents, reducing production costs and complexity while maintaining high control over the final polymer properties.

Precursor for High-Purity Boron-Containing Materials and Electrolyte Additives

BF3·NCMe is used as a key raw material for preparing other high-purity boron compounds, including boranes, sodium borohydride, and elemental boron.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEeE1KLd-4BdLt86IVSSNEqvE_T5Stf0-Q_y1OljqCaqThbZR2nfcx0pZ0iPtLAMq04HaCs20Be89idKRocJfRHt7Ebem3Jk4NQxScH1NCiUFDQpYBeyuOguIUHx_UR5Zda-67MJwfaQbzrHiR2BCe_m1vXxxdiKHAQiC9W2fV)] Its solid, stable nature makes it a preferred precursor over gaseous or liquid alternatives for applications demanding high purity and low moisture content, such as in the formulation of advanced battery electrolytes. Boron-based additives are known to form stable solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) layers in lithium-ion batteries, which improves cycle life and safety.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdV21U6HyRqhHAkr26WcL7WcAIgIbHwasvO-JB4rSR5VwaPQ3y3hPkQEeqx5XlWoDwWCbQ6j3thl8XKnoHK8eopiiWI-7gAGGTjPwkLvgY8VFPvRNPihD9ckdfCnkBcL5mPI1pArD7fPpQhQ%3D%3D)] Using a high-purity, easily-handled solid precursor like BF3·NCMe is critical for preventing contamination (e.g., from water hydrolysis of LiPF6) that can degrade battery performance.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbmPjRYbykAbkwonpcezHwUvN1ltwMTQTMBacV9Hak1Jj-ZWtQP8zwOYvABoOgHtzfGPyuWfv6McP0IA_8352vdqYLq5sSN1xPCEeEBfzJKbHx4_R6wnyAUr6ORR9M3PHcyJI%3D)]

Evidence DimensionPurity and Suitability as a Precursor
Target Compound DataEnables synthesis of high-purity borides and serves as a low-moisture source for electrolyte additives.
Comparator Or BaselineBF3·OEt2 (hygroscopic, potential for ether-related impurities); Gaseous BF3 (difficult to purify and handle on a lab scale).
Quantified DifferenceQualitative advantage in minimizing water and organic co-ligand contamination in sensitive final products.
ConditionsSynthesis of moisture-sensitive materials like battery electrolyte components or high-purity boranes.

For buyers in the electronics, battery, and specialty materials sectors, procuring a solid, high-purity BF3 source is essential for achieving the required performance and reproducibility of the final product.

Process-Safe Lewis Acid Catalysis in GMP and Scale-Up Environments

For syntheses requiring a strong Lewis acid catalyst under conditions where handling hazardous gases (BF3) or fuming liquids (BF3·OEt2) is impractical or prohibited.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOEmUUegJHy7UbbXRKViyG4XEYQbMY81xC7GMIKsWvfNu3au7OmcbtzpAchRT1mjgWu1SnN9xRhhQhRO7bG0lICZX36O3mq6o8qF3vpJzjQWBtqrR7ShuooSfkIlIYbvhZcLYcvGzc2Cxim1NxxNsiG08BIRDCx3k66nbh_5K4qAOol0Lg4DvjT1XHmTNbgN2Y0KIptO8JTNkoMo35oyxL7bGDqy08CY9Jhe_HsArMjc7DMe9Cl2E%3D)] Its solid form allows for simple, safe, and accurate addition to reactors, making it suitable for regulated manufacturing environments in pharmaceuticals and fine chemicals where process control and operator safety are paramount.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDeW57jBSijp8ra-BkfM4gfYaXPp_s2wvQdrC1Ce6Y7ghIBYDe6HYd23vrciJCqJlaHw9-AF0NcZCvW_VAQLJ5ldOArM7wE35hE6Zf3NeTyNQNdu_Zc5oOSou-8PTMnD5E979GU49jat92QvEpCF6G63MfTUY_wsTC-bQ76rlvoXjyxPa6izuhQwSdenGWfOL58xL044viC7kxHD3wPUYxiOAQl-IjiGSZtPp7zG-r5OLgQdX2As_PH8U7YAuDOX5Cc-g%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyAAo4Eu66inuQmBG8PpDpMvAQmAFYuh67YCIOXUdIhkkXmC6zWSiGhy6RQnZnh-hhUagibktkC_-SqB0JUxrEMkosU97We-oGPX31YE0W1irQyhukySoH819GYJBsWuIAvw%3D%3D)]

Synthesis of Advanced Polymers via Controlled Cationic Polymerization

As an initiator or catalyst in cationic polymerizations where control over molecular weight and polydispersity is critical.[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTeUZZAi3aiMrDNfldnOj4CNeuRE1Ra-1LWahD6gW2jixz2SHQHEczoKaI7n1tHEUyuC1k_wSm-oQ3NN8PvU2DHGqu4u8fpdT8CsxyBOcfbvm2-OfHUQJzC3qm_Wb970AOzVcdjSviqWtzIx-DZsQ%3D)] Its stability in the presence of functional groups and trace moisture, a characteristic of the BF3 core, makes it a superior choice over more reactive Lewis acids for producing well-defined polymers from sensitive monomers.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_JMZVlJskXi5sRHdAIMyd9QeQODYcWq80F_5YAfsKZlBNncDuZxQGTTk4ODTlhQYS8xvQOH2Mr0YNPfAUMV5MyCWhwePeLmJB1jRxMfJii0AfyA4lF5LZYdouCpmtDa9mYfkP9M5iX1IrJYb8R1rcM0S50k4mQ3CAb6Ug91j6fzj0iCY9cA%3D%3D)]

Development of High-Performance, Non-Aqueous Battery Electrolytes

As a high-purity precursor for synthesizing boron-based electrolyte additives.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEeE1KLd-4BdLt86IVSSNEqvE_T5Stf0-Q_y1OljqCaqThbZR2nfcx0pZ0iPtLAMq04HaCs20Be89idKRocJfRHt7Ebem3Jk4NQxScH1NCiUFDQpYBeyuOguIUHx_UR5Zda-67MJwfaQbzrHiR2BCe_m1vXxxdiKHAQiC9W2fV)] The solid, anhydrous nature of the complex is critical for avoiding moisture, which is known to hydrolyze LiPF6 salt and degrade battery cycle life and safety.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbmPjRYbykAbkwonpcezHwUvN1ltwMTQTMBacV9Hak1Jj-ZWtQP8zwOYvABoOgHtzfGPyuWfv6McP0IA_8352vdqYLq5sSN1xPCEeEBfzJKbHx4_R6wnyAUr6ORR9M3PHcyJI%3D)] This makes it the right choice for R&D and manufacturing of next-generation lithium-ion battery components.

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

420-16-6

Dates

Last modified: 08-15-2023

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